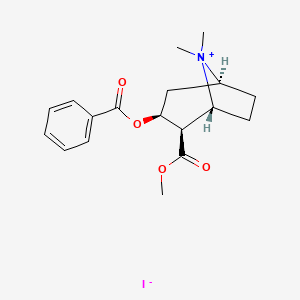

Cocaine methiodide

説明

Synthetic Pathways to Cocaine Methiodide

The synthesis of this compound and its precursors involves specific chemical strategies to modify the cocaine molecule at the nitrogen atom.

The primary method for synthesizing this compound is through the N-methylation of cocaine, a process that introduces an additional methyl group to the nitrogen atom of the tropane (B1204802) ring, resulting in a quaternary ammonium (B1175870) salt. This quaternization is a standard synthetic procedure in organic chemistry.

One documented synthesis involves treating norcocaine with [¹¹C]CH₃I (radiolabeled methyl iodide) to produce [N-methyl-¹¹C]cocaine, which can then be further methylated to form the radiolabeled methiodide derivative. nih.gov This highlights the direct methylation strategy. The addition of a methyl group to the tertiary amine of cocaine results in the formation of the positively charged quaternary ammonium iodide, this compound. nih.govacs.org

The synthesis of N-modified cocaine analogues is crucial for understanding structure-activity relationships. nih.gov Various analogues have been synthesized to explore the impact of modifications to the nitrogen on the tropane ring. nih.govacs.org For instance, N-norcocaine, N-benzyl-N-norcocaine, and N-nor-N-acetylcocaine have been synthesized to evaluate their binding affinity to the cocaine receptor. nih.govacs.org The synthesis of these precursors often starts from cocaine or its derivatives and involves demethylation followed by the introduction of different functional groups to the nitrogen atom. nih.govwikipedia.org These N-modified analogues can then serve as precursors for the synthesis of their respective quaternary ammonium salts, including derivatives analogous to this compound. grantome.com

Radiolabeling is a critical technique for in vivo and in vitro studies. For cocaine and its derivatives, carbon-11 ([¹¹C]) is a commonly used radionuclide. nih.gov [¹¹C]Cocaine has been prepared by labeling either the methyl ester group or the N-methyl group of the tropane ring. nih.gov The synthesis of [N-methyl-¹¹C]cocaine is achieved by treating norcocaine with [¹¹C]CH₃I. nih.gov This resulting radiolabeled cocaine can then be purified and subsequently converted to radiolabeled this compound through further methylation. This methodology allows for the tracking and imaging of the molecule in biological systems.

Spectroscopic and Crystallographic Analyses

The three-dimensional structure of this compound has been elucidated through X-ray crystallography, providing precise information about its molecular geometry and conformation.

The crystal structure of this compound reveals that the tropane ring adopts a chair conformation. cdnsciencepub.comcdnsciencepub.com This is a common feature for cocaine and its salts. researchgate.netresearchgate.net The structure was determined using X-ray diffraction techniques, which allowed for the precise measurement of bond lengths and angles within the molecule. cdnsciencepub.com

Table 1: Selected Bond Lengths in this compound and Related Compounds cdnsciencepub.comcdnsciencepub.com

| Bond | This compound (Å) | Cocaine Free Base (Å) | Cocaine Hydrochloride (Å) |

|---|---|---|---|

| C(1)-N(1) | 1.55(2) | 1.460(7) | 1.50(1) |

This table is interactive. You can sort the data by clicking on the column headers.

The piperidine ring within the tropane structure of this compound is in a chair conformation, similar to what is observed in cocaine free base and cocaine hydrochloride. cdnsciencepub.com However, there are notable differences in the carbon-nitrogen bond lengths within the piperidine ring. In this compound, these bonds are longer (1.55(2) and 1.51(2) Å) compared to the free base (1.460(7) and 1.467(6) Å), which is a consequence of the quaternization of the nitrogen atom. cdnsciencepub.comcdnsciencepub.com

While the fundamental chair conformation of the tropane ring is conserved across cocaine, cocaine hydrochloride, and this compound, there are significant differences in the orientations of the benzoxy and methoxycarbonyl substituents. cdnsciencepub.com These differences in orientation affect intramolecular distances and potential electrostatic interactions within the molecule. cdnsciencepub.com

In cocaine free base, the orientations of the benzoxy and methoxycarbonyl groups with respect to the piperidine ring are significantly different from the common orientation observed in both this compound and cocaine hydrochloride salts. cdnsciencepub.comcdnsciencepub.com This highlights that while the core bicyclic structure maintains its general conformation, the spatial arrangement of the key functional groups can be influenced by the nature of the nitrogen atom (tertiary amine vs. quaternary ammonium salt) and the presence of a counter-ion.

Table 2: Comparison of Piperidine Ring C-N Bond Angles cdnsciencepub.com

| Angle | This compound (°) | Cocaine Hydrochloride (°) | Cocaine Free Base (°) |

|---|---|---|---|

| C(7)-C(1)-N(1) | 102(1) | 101(1) | 106.2(4) |

This table is interactive. You can sort the data by clicking on the column headers.

The C-C-N bond angles within the piperidine ring also show variations between the free base and its salts. In this compound and hydrochloride, these angles are smaller compared to the free base, further illustrating the structural changes induced by protonation and quaternization of the nitrogen atom. cdnsciencepub.com

Structure

3D Structure of Parent

特性

CAS番号 |

5937-29-1 |

|---|---|

分子式 |

C18H24INO4 |

分子量 |

445.3 g/mol |

IUPAC名 |

methyl (1R,2R,3S,5S)-3-benzoyloxy-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane-2-carboxylate;iodide |

InChI |

InChI=1S/C18H24NO4.HI/c1-19(2)13-9-10-14(19)16(18(21)22-3)15(11-13)23-17(20)12-7-5-4-6-8-12;/h4-8,13-16H,9-11H2,1-3H3;1H/q+1;/p-1/t13-,14+,15-,16+;/m0./s1 |

InChIキー |

NUJUJJCMBQWIFW-JRJWNBDDSA-M |

SMILES |

C[N+]1(C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC)C.[I-] |

異性体SMILES |

C[N+]1([C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC)C.[I-] |

正規SMILES |

C[N+]1(C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC)C.[I-] |

同義語 |

(1R,2R,3S,5S)-3-benzoyloxy-8,8-dimethyl-8-azoniabicyclo(3.2.1)octane-2-carboxylic acid methyl ester iodide cocaine methiodide |

製品の起源 |

United States |

Chemical Synthesis and Structural Elucidation

Structural Elucidation

The three-dimensional structure of cocaine methiodide has been elucidated through crystallographic studies, which reveal critical details about its molecular conformation and the spatial arrangement of its substituents. A comparative analysis with free base cocaine and cocaine hydrochloride highlights the specific influence of the quaternization of the nitrogen atom on the molecule's geometry.

The fundamental tropane (B1204802) skeleton of this compound adopts a piperidine chair conformation. This chair form is a common structural feature also observed in both free base cocaine and cocaine hydrochloride, indicating that this core conformation is stable across these different forms of the molecule. cdnsciencepub.com

However, significant differences arise in the bond lengths within the piperidine ring and the orientation of the key ester groups. In this compound, the carbon-nitrogen bonds of the piperidine ring are measured at 1.55(2) Å and 1.51(2) Å. cdnsciencepub.com These are notably longer than the corresponding bonds in free base cocaine, which are 1.460(7) Å and 1.467(6) Å. cdnsciencepub.com This elongation of the C-N bonds in the methiodide salt is a direct consequence of the methylation of the nitrogen atom, which alters the electronic and steric environment of the tropane ring.

Furthermore, the orientations of the benzoyloxy and methoxycarbonyl substituents relative to the piperidine ring in this compound are substantially different from those in free base cocaine. cdnsciencepub.com While the piperidine ring maintains its chair conformation, the attachment points of these bulky ester groups are reoriented. In this compound, the orientations of these groups are similar to those found in cocaine hydrochloride, suggesting that the presence of a positive charge on the nitrogen atom, whether from protonation or methylation, dictates a common conformational preference for the substituents. cdnsciencepub.com This contrasts with the orientation observed in the neutral free base molecule. cdnsciencepub.com

These structural details are crucial for understanding the molecule's interaction with its biological targets. The specific spatial arrangement of the benzoyloxy and methoxycarbonyl groups, influenced by the quaternary nitrogen, defines the pharmacophore of this compound.

Table 1: Comparison of Selected Structural Features

| Feature | This compound | Free Base Cocaine | Cocaine Hydrochloride |

| Piperidine Ring Conformation | Chair | Chair cdnsciencepub.com | Chair cdnsciencepub.com |

| C-N Bond Length 1 (Å) | 1.55(2) cdnsciencepub.com | 1.460(7) cdnsciencepub.com | 1.50(1) cdnsciencepub.com |

| C-N Bond Length 2 (Å) | 1.51(2) cdnsciencepub.com | 1.467(6) cdnsciencepub.com | 1.49(1) cdnsciencepub.com |

| Substituent Orientations (relative to piperidine ring) | Significantly different from free base cdnsciencepub.com | - | Significantly different from free base cdnsciencepub.com |

Ligand-Receptor Binding Kinetics and Thermodynamics

The pharmacological actions of cocaine are largely attributed to its high affinity for monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), as well as its effects on voltage-gated sodium channels. Studies comparing this compound to cocaine reveal significant differences in their potencies at these targets.

This compound exhibits substantially reduced affinity for the monoamine transporters compared to cocaine. Investigations using transfected cell systems and synaptosomes have consistently demonstrated that CM is a much weaker inhibitor of dopamine, norepinephrine, and serotonin reuptake. The fold-difference in potency between cocaine and this compound varies across the transporters, with CM being considerably less potent at all three. Specifically, CM's inhibition IC50 values for monoamine uptake were found to be 184-fold higher than cocaine at the dopamine transporter (DAT), 31-fold higher at the norepinephrine transporter (NET), and 123-fold higher at the serotonin transporter (SERT) when tested in mouse cell systems nih.govsemanticscholar.org. Similar trends were observed when using mouse striatal synaptosomes, where CM's IC50 for dopamine uptake was 33-fold higher than that of cocaine nih.gov.

Quantitative analysis of this compound's interaction with monoamine transporters has been performed using various experimental models. In studies utilizing cells transfected with mouse monoamine transporter cDNAs, the IC50 values for cocaine were found to be in the submicromolar range for DAT, NET, and SERT. In contrast, this compound required significantly higher concentrations to achieve similar levels of inhibition.

Table 1: IC50 Values of Cocaine and this compound at Monoamine Transporters

| Transporter | Cocaine IC50 (µM) | This compound IC50 (µM) | Fold Difference (CM vs. Cocaine) | Experimental System |

| DAT | 0.45 ± 0.11 | 83.2 ± 2.1 | 184 | Transfected cells (mouse) |

| NET | 0.67 ± 0.09 | 20.9 ± 3.1 | 31 | Transfected cells (mouse) |

| SERT | 0.68 ± 0.39 | 84.3 ± 4.8 | 123 | Transfected cells (mouse) |

| DAT | 0.35 ± 0.11 | 11.7 ± 5.1 | 33 | Striatal synaptosomes (mouse) |

*Values are presented as mean ± standard error of the mean from independent experiments nih.govsemanticscholar.org.

These data underscore the significantly diminished affinity of this compound for these key monoamine transporters compared to its parent compound, cocaine.

Cocaine is known to interact with various ion channels, notably voltage-gated sodium channels (VGSCs), contributing to its local anesthetic properties and cardiac effects. The impact of this compound on these channels has also been investigated.

Cocaine exhibits a moderate affinity for voltage-gated sodium channels, with reported IC50 values in the micromolar range. For instance, in mouse dorsal root ganglion (DRG) neurons, cocaine inhibited sodium channels with an apparent IC50 of approximately 75-85 µM nih.govnih.gov. This potency is roughly 100-fold lower than its affinity for monoamine transporters nih.govsemanticscholar.org.

In stark contrast, this compound demonstrated a negligible effect on voltage-gated sodium channels in DRG neurons. Even at high concentrations, up to 3 mM, this compound showed no observable inhibition of sodium channel currents nih.govsemanticscholar.orgnih.gov. This indicates a profound loss of potency at VGSCs for this compound compared to cocaine.

Table 2: Effects of Cocaine and this compound on Voltage-Gated Sodium Channels

| Compound | Target | IC50 (µM) | Observed Effect at High Concentration (3 mM) |

| Cocaine | DRG neuron Na+ channels | 75 - 85 | Inhibitory effect |

| This compound | DRG neuron Na+ channels | Not determined (inactive) | No observable effect |

*Data compiled from studies using mouse dorsal root ganglion neurons nih.govsemanticscholar.orgnih.gov.

While cocaine interacts with a broader spectrum of ion channels, including potassium and calcium channels, detailed comparative studies specifically examining this compound's effects on these other channel types are less prevalent in the reviewed literature. Some research suggests that cocaine may act as a low-affinity antagonist at α7-nicotinic acetylcholine (B1216132) receptors (nAChRs), whereas this compound has been reported as a high-affinity agonist at this receptor type nih.gov. However, the functional significance and comparative potencies across a wide range of ion channels for this compound remain less extensively characterized compared to its interactions with monoamine transporters and sodium channels.

Analysis of Binding Site Characteristics

The interaction of cocaine and its analogs with monoamine transporters is a complex process involving specific amino acid residues within the transporter's binding pocket. For this compound, its charged nature and steric properties influence these interactions.

Studies on the dopamine transporter (DAT) have identified key amino acid residues critical for the binding of cocaine and its analogs. Aspartate at position 79 (Asp79) in DAT is consistently highlighted as a crucial residue, often involved in electrostatic interactions or hydrogen bonding with positively charged ligands or the amine group of cocaine acs.orgresearchgate.netnih.govresearchgate.net. Computational models and experimental data suggest that the positively charged tropane ring nitrogen of cocaine and its analogs forms a salt bridge or hydrogen bond with the carboxylate side chain of Asp79 acs.orgnih.gov.

This compound is a quaternary ammonium (B1175870) compound, meaning it carries a permanent positive charge at physiological pH due to the methylation of its tertiary amine nitrogen acs.orgnih.govslsp.chplos.orgnih.gov. This contrasts with cocaine, a tertiary amine, which exists in equilibrium between its protonated and unprotonated forms, with its protonation state (pKa ≈ 8.5) being a subject of ongoing research regarding its binding to DAT acs.orgslsp.chnih.gov.

Unlike cocaine, which may bind in either a protonated or unprotonated state depending on the transporter's microenvironment, this compound is always positively charged acs.orgslsp.chnih.gov. Evidence suggests that this compound binds to DAT as a "proton-less complex (IT complex)," whereas other basic DAT inhibitors bind as a proton-sharing complex with Asp79 acs.org. This constant positive charge and the associated binding mode may contribute to its reduced affinity compared to cocaine.

Mechanisms of Action at the Molecular Level

The primary molecular targets for cocaine are the monoamine transporters, where it acts as a reuptake inhibitor.

Cocaine is well-known for its potent inhibition of the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft. This blockade leads to increased extracellular concentrations of these neurotransmitters, mediating its stimulant and euphoric effects youtube.comusdtl.comdrugbank.comnih.gov. Cocaine exhibits high affinity for DAT, NET, and SERT, with its effects on dopamine being particularly linked to its addictive properties plos.orgusdtl.comdrugbank.comphysiology.orgjefferson.edu.

This compound also interacts with these transporters but is significantly less potent than cocaine. Studies report that CM's inhibition IC50 values are substantially higher than those of cocaine, indicating a reduced affinity. Specifically, CM is reported to be 31-fold to 184-fold less effective than cocaine at inhibiting monoamine uptake by DAT, NET, and SERT nih.govresearchgate.netsemanticscholar.org. Another study indicates a 30- to 60-fold lower affinity for these transporters compared to cocaine physiology.org. This diminished potency suggests that the quaternary ammonium structure of CM, and potentially the steric hindrance it introduces, impairs its ability to effectively bind and inhibit the reuptake function of these transporters.

The available scientific literature does not provide evidence suggesting that this compound acts as an allosteric modulator of monoamine transporter function. The primary mechanism described for cocaine and its analogs, including this compound, is competitive inhibition of neurotransmitter reuptake at the orthosteric binding site acs.orgnih.govyoutube.comusdtl.comdrugbank.comphysiology.org. Allosteric modulation typically involves binding to a site distinct from the primary substrate/inhibitor site, altering the transporter's conformation and function. No studies were found that attribute such a mechanism to this compound.

This compound demonstrates a differential engagement with monoamine transporter subtypes, primarily characterized by a significant reduction in affinity compared to cocaine. While cocaine binds with high affinity to DAT, NET, and SERT, this compound's potency is markedly reduced across all three. Specifically, it is 31- to 184-fold less potent than cocaine at DAT, NET, and SERT nih.govresearchgate.netsemanticscholar.org. This suggests that the structural modifications in this compound lead to a less effective interaction with the binding sites of these transporters.

Furthermore, this compound shows a differential interaction with other targets, such as sodium channels. While cocaine inhibits sodium channels with an apparent IC50 of 75 µM, this compound exhibits no observable effect on these channels at concentrations up to 3 mM nih.govresearchgate.net. This highlights a significant difference in how this compound engages with ion channels compared to its parent compound.

Comparative Potency on Monoamine Transporters

Cocaine exerts its primary central nervous system effects by inhibiting the reuptake of monoamine neurotransmitters—dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT)—via their respective transporters: DAT, NET, and SERT nih.govsemanticscholar.org. Cocaine methiodide, as a quaternary analog, has been investigated for its ability to inhibit these same transporters. Research indicates that CM is significantly less potent than cocaine in inhibiting monoamine uptake.

| Transporter | Cocaine IC₅₀ (µM) | This compound IC₅₀ (µM) | Fold Difference (CM vs. Cocaine) |

| DAT | 0.45 ± 0.11 | 83.2 ± 2.1 | 184-fold |

| NET | 0.67 ± 0.09 | 20.9 ± 3.1 | 31-fold |

| SERT | 0.68 ± 0.39 | 84.3 ± 4.8 | 123-fold |

Note: IC₅₀ values represent the concentration of the drug required to inhibit 50% of the transporter's function. Data are typically derived from in vitro studies using transfected cells or tissue preparations. Values are presented as mean ± standard deviation where available. Source: nih.gov.

These comparative potencies highlight that while this compound can interact with these transporters, it requires substantially higher concentrations to achieve the same level of inhibition as cocaine. This difference underscores the impact of the quaternary ammonium (B1175870) modification on the compound's pharmacological profile and its specific utility in research settings where reduced central activity is desired.

Neurochemical and Electrophysiological Studies in Preclinical Models

Differential Effects on Neurotransmitter Release and Metabolism

Research utilizing cocaine methiodide has primarily focused on its role in modulating neurotransmitter systems, particularly glutamate (B1630785) and dopamine (B1211576), in response to prior cocaine experience.

This compound has been shown to stimulate glutamate release in specific brain regions, notably the ventral tegmental area (VTA) and the nucleus accumbens (NAc), but these effects are contingent on prior cocaine exposure plos.orgfrontiersin.orgnih.govresearchgate.netnih.gov. In cocaine-naive rats, CM injections are ineffective in altering glutamate levels. However, in rats previously trained to self-administer cocaine, CM administration elicits significant increases in extracellular glutamate in the VTA and NAc plos.orgnih.govresearchgate.net. This suggests that the peripheral effects of CM can act as conditioned stimuli, triggering central glutamate release in animals that have learned to associate these peripheral signals with the rewarding effects of cocaine plos.orgnih.gov. Studies indicate that these glutamate responses in experienced animals can be robust and may habituate with repeated CM exposure, unlike the persistent responses seen with repeated cocaine administration nih.gov.

Cocaine's primary mechanism for increasing extracellular dopamine is by blocking the dopamine transporter (DAT), thereby inhibiting dopamine reuptake nih.gov. This compound, however, exhibits significantly reduced potency at DAT compared to cocaine nih.govplos.orgnih.govplos.org. Studies have found that CM is 184-fold less potent than cocaine in inhibiting dopamine uptake nih.govplos.org. Consequently, CM itself does not produce substantial dopamine uptake inhibition nih.gov. Despite this, in cocaine-experienced rats, CM has been observed to trigger dopamine release in the VTA, mirroring the rapid dopamine elevations seen with cocaine administration in these animals plos.orgresearchgate.netnih.govresearchgate.net. This phenomenon is attributed to the conditioned release of dopamine, mediated by the peripheral signals initiated by CM, rather than direct DAT blockade by CM itself plos.orgnih.gov.

Beyond dopamine, cocaine also affects norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT) systems by inhibiting their respective transporters (NET and SERT) plos.org. This compound demonstrates a markedly reduced affinity for these transporters compared to cocaine. Specifically, CM's potency in inhibiting norepinephrine uptake is approximately 31-fold lower than cocaine's, and its potency in inhibiting serotonin uptake is about 123-fold lower nih.govplos.orgplos.org. These findings indicate that while CM can engage peripheral targets, its direct interaction with monoamine transporters, particularly NET and SERT, is significantly less potent than that of cocaine. No direct studies on CM's effects on monoamine metabolites were found within the scope of this review.

Table 1: Monoamine Transporter Inhibition Potencies

| Transporter | Cocaine IC50 (µM) | This compound IC50 (µM) | Fold Difference (CM vs. Cocaine) |

| DAT | 0.45 ± 0.11 | 83.2 ± 16.5 | ~184x |

| NET | 0.21 ± 0.04 | 6.5 ± 1.3 | ~31x |

| SERT | 0.31 ± 0.06 | 38.0 ± 7.6 | ~123x |

*Data compiled from nih.govplos.org. Values represent mean ± standard error of means from experiments using mouse transporters.

Electrophysiological Modulations

This compound has been extensively studied for its ability to induce rapid electrophysiological changes, mimicking some of the acute effects of cocaine, which are thought to be initiated by peripheral neural pathways.

Intravenous administration of this compound induces rapid and pronounced cortical electroencephalogram (EEG) desynchronization in preclinical models, similar to the effects observed with cocaine unl.edunih.govnih.govnih.govresearchgate.netfrontiersin.orgresearchgate.netphysiology.orgresearchgate.netbiorxiv.org. This desynchronization is characterized by a decrease in alpha wave activity and a concurrent increase in beta and gamma wave activities nih.govnih.govresearchgate.netphysiology.org. These changes are rapid, often beginning within seconds of injection, and are considered to be mediated by peripheral neural triggers rather than direct central action, as CM does not readily cross the BBB unl.edunih.govnih.govnih.govphysiology.org. The effects of CM on EEG are comparable to those of cocaine, suggesting that peripheral sensory pathways are involved in initiating these cortical activation patterns nih.govnih.govnih.gov.

Table 2: EEG Frequency Band Changes Induced by this compound

| EEG Frequency Band | Effect of this compound |

| Alpha | Decreased |

| Beta | Increased |

| Gamma | Increased |

| Theta | Tonically increased |

| Delta | No significant effect |

*Findings based on qualitative descriptions across multiple studies nih.govnih.govresearchgate.netphysiology.org.

This compound also reliably induces electromyogram (EMG) activation, a measure of motor output, in preclinical studies unl.edunih.govnih.govnih.govresearchgate.netfrontiersin.orgresearchgate.netphysiology.orgresearchgate.netbiorxiv.org. Similar to its effects on EEG, CM triggers a rapid and strong increase in EMG activity, mirroring the motor-activating effects of cocaine nih.govnih.govnih.govresearchgate.netresearchgate.net. These EMG changes are also attributed to peripheral neural signaling pathways activated by CM, highlighting its role in initiating rapid, generalized neural activation and subsequent motor responses unl.edunih.govnih.govnih.gov.

Role in Investigating Peripheral Mechanisms of Central Effects

Utilization as a Blood-Brain Barrier (BBB)-Impermeable Probe

Due to its charged quaternary structure, cocaine methiodide is effectively impermeable to the blood-brain barrier (BBB) plos.orgfrontiersin.orgphysiology.orgresearchgate.netnih.govplos.orgsemanticscholar.orgnih.gov. This characteristic makes it an invaluable probe for investigating the peripheral actions of cocaine. By administering this compound, researchers can observe physiological and behavioral outcomes that are solely attributable to cocaine's effects on peripheral tissues and nerves, distinct from its direct actions within the brain frontiersin.orgresearchgate.netnih.govnih.govphysiology.org. Studies frequently compare the effects of this compound with those of cocaine hydrochloride (HCl) to delineate the specific roles of peripheral versus central targets plos.orgfrontiersin.orgphysiology.orgresearchgate.netnih.govsemanticscholar.orgnih.gov.

The potency of this compound at key cocaine targets, such as monoamine transporters, is significantly lower than that of cocaine HCl. This difference in potency further underscores its utility in studying peripheral mechanisms, as it allows for the observation of effects mediated by peripheral sites that may not be directly influenced by the lower affinity of this compound at central targets.

Table 1: Comparative Potency of Cocaine and this compound at Monoamine Transporters and Sodium Channels

| Target | Cocaine IC50 (µM) | This compound IC50 (µM) | Fold Difference (CM vs. Cocaine) |

| Dopamine (B1211576) Transporter (mDAT) | 0.45 ± 0.11 | 83.2 ± 2.1 | 184x |

| Norepinephrine (B1679862) Transporter (mNET) | 0.67 ± 0.09 | 20.9 ± 3.1 | 31x |

| Serotonin (B10506) Transporter (mSERT) | 0.68 ± 0.39 | 84.3 ± 4.8 | 123x |

| DRG Neuron Na+ Channels | ~75 | No observable effect at 3000 µM | N/A |

Note: IC50 values represent the concentration of the drug required to inhibit 50% of the target's activity. Data are presented as mean ± standard deviation where available. DRG refers to Dorsal Root Ganglion. plos.org

Elucidating Peripheral Neural Triggering of Central Responses

This compound has been instrumental in demonstrating that peripheral actions of cocaine can trigger significant central responses. In cocaine-experienced animals, peripheral administration of this compound can elicit the release of glutamate (B1630785) and dopamine in the ventral tegmental area (VTA) plos.orgresearchgate.netsemanticscholar.orgnih.govresearchgate.net. This peripherally initiated signal is relayed to the CNS, activating excitatory inputs to the mesocorticolimbic dopamine system, which is central to reward processing researchgate.netresearchgate.net.

Furthermore, this compound mimics the rapid electroencephalogram (EEG) desynchronization and electromyogram (EMG) activation observed after intravenous cocaine administration physiology.orgnih.govphysiology.orgnih.gov. These effects, occurring within seconds of injection, suggest a mechanism involving rapid neural transmission from peripheral sensory nerves to the CNS, independent of direct central cocaine action frontiersin.orgphysiology.orgnih.govnih.gov. Studies using this compound have also shown it can induce rapid increases in nucleus accumbens (NAc) glucose and oxygen levels, mirroring the initial phasic response of cocaine HCl, thereby supporting a peripheral trigger for these immediate neural effects frontiersin.orgnih.govnih.govfrontiersin.org.

Peripheral Interoceptive Conditioning Studies

This compound is a key tool in understanding how peripheral sensory cues associated with drug use can become conditioned stimuli, influencing drug-seeking behavior.

The peripheral effects of cocaine, mimicked by this compound, can serve as conditioned interoceptive stimuli that predict the drug's central rewarding effects researchgate.netsemanticscholar.orgnih.govresearchgate.netresearchgate.net. In animals trained to self-administer cocaine, the peripheral signals generated by cocaine (and replicated by this compound) become associated with the drug's central actions. These conditioned stimuli can then elicit responses in the CNS, such as glutamate and dopamine release in the VTA, even in the absence of the drug's direct central effects plos.orgsemanticscholar.orgnih.gov. The effectiveness of this compound in establishing conditioned place preferences in cocaine-experienced rats further highlights its role in mediating these learned associations researchgate.netnih.gov. These findings suggest that the peripheral sensory experiences associated with drug administration are crucial components in the development and maintenance of drug addiction, contributing significantly to drug craving researchgate.netnih.gov.

This compound has been used in preclinical models to investigate the reinstatement of drug-seeking behavior following periods of extinction. Intraperitoneal injections of this compound have been shown to reinstate lever-pressing for cocaine in rats that had previously been trained to self-administer cocaine HCl and subsequently underwent extinction training plos.orgsemanticscholar.orgveteriankey.com. This reinstatement is mediated by the peripherally triggered glutamatergic and dopaminergic activity in the VTA semanticscholar.orgresearchgate.net. Notably, when this compound was used to extinguish cocaine-seeking behavior, subsequent reinstatement of this behavior by cocaine HCl was weaker compared to animals extinguished with saline, underscoring the role of conditioned peripheral cues in relapse researchgate.netnih.gov.

Peripheral Autonomic and Metabolic Effects

Beyond its role in neural signaling and conditioning, this compound helps elucidate the peripheral autonomic and metabolic impacts of cocaine.

Emerging research indicates that this compound, similar to cocaine HCl, significantly alters the composition and structure of the gut microbiota researchgate.netnih.gov. Studies have shown that a course of treatment with this compound can lead to distinct changes in gut microbial communities researchgate.netnih.gov. These alterations in the gut microbiome are hypothesized to contribute to the interoceptive cues that influence drug abuse properties researchgate.netnih.gov. Cocaine use disorder (CUD) is associated with disruptions in the gut microbiota, affecting gastrointestinal systems and potentially contributing to altered physiological states that can influence addiction vulnerability imrpress.commicrobiomepost.com. Cocaine exposure, in general, can compromise the gut's mucosal lining and trigger pro-inflammatory responses, further impacting microbiota composition biorxiv.org. This compound's inclusion in such studies allows for the assessment of these peripheral influences on the gut microbiota without confounding central effects researchgate.netnih.gov.

Compound Names Mentioned:

this compound (MI)

Cocaine hydrochloride (HCl)

Methylenedioxypyrovalerone (MDPV)

Peripheral Vasoconstrictive Effects

Cocaine is a potent psychostimulant known to exert significant effects on the cardiovascular system, including pronounced peripheral vasoconstriction, which contributes to its hypertensive and sympathomimetic actions. To elucidate the precise mechanisms underlying these cardiovascular responses, researchers have utilized this compound, a quaternary derivative of cocaine. Due to its chemical structure, this compound is largely unable to penetrate the blood-brain barrier, rendering it an invaluable pharmacological tool for isolating and studying the peripheral actions of cocaine independently of its central nervous system effects nih.govfrontiersin.orgphysiology.org.

Studies have consistently demonstrated that this compound effectively mimics many of the peripheral cardiovascular effects observed with cocaine itself. This includes significant impacts on blood pressure and vascular tone, indicating that a substantial component of cocaine's vasoconstrictive activity originates from peripheral sites of action nih.govfrontiersin.orgphysiology.org.

Research in canine models has shown that administration of this compound results in increases in mean arterial pressure and heart rate that are qualitatively and quantitatively similar to those produced by equimolar doses of cocaine hydrochloride nih.gov. Specifically, in sufentanil-sedated dogs, cocaine induced an increase in mean arterial pressure of +55 ± 11 mm Hg, while this compound produced an increase of +45 ± 11 mm Hg. Similarly, heart rate increased by +37 ± 11 beats/min with cocaine and +57 ± 11 beats/min with this compound, with no significant differences noted between the two compounds in these hemodynamic parameters nih.gov. These findings strongly suggest that the observed increases in blood pressure, a direct consequence of vasoconstriction, are mediated through peripheral mechanisms.

The peripheral vasoconstrictive effects of cocaine are understood to be mediated through several mechanisms. These include the potentiation of sympathetic nervous system activity and the blockade of catecholamine reuptake at peripheral sympathetic nerve terminals, leading to an accumulation of norepinephrine at postsynaptic receptors mdpi.com. Additionally, impaired acetylcholine-induced vasorelaxation and altered intracellular calcium handling have been implicated in cocaine's effects on vascular smooth muscle jacc.org. Emerging research also points to the involvement of molecular pathways, such as the generation of reactive oxygen species, in mediating cocaine-induced vascular alterations ahajournals.orgahajournals.orgnih.gov.

The use of this compound has been critical in establishing that these peripheral vascular effects, including vasoconstriction and subsequent blood pressure elevation, are not solely dependent on cocaine's actions within the central nervous system. By isolating the peripheral component, researchers can better understand the direct impact of cocaine on vascular tissues and the sympathetic nervous system.

Data Tables

Table 1: Comparative Hemodynamic Effects of Cocaine and this compound in Dogs

| Parameter | Cocaine (Equimolar) | This compound (Equimolar) | Notes |

| Mean Arterial Pressure | +55 ± 11 mm Hg | +45 ± 11 mm Hg | Increase from baseline. Values are similar between compounds. nih.gov |

| Heart Rate | +37 ± 11 beats/min | +57 ± 11 beats/min | Increase from baseline. Values are similar between compounds. nih.gov |

Table 2: Vascular Effects of Cocaine and this compound in Mice

| Parameter | Cocaine Treatment | This compound Treatment | Notes |

| Blood Pressure | Progressively increased (Systolic & Diastolic) | Progressively increased (Systolic & Diastolic) | Comparable increases observed between cocaine and CM. ahajournals.orgahajournals.orgnih.gov |

| Aortic Stiffness | Significantly elevated (PWV) | Significantly elevated (PWV) | Measured 2 days after last injection. Comparable effects between cocaine and CM. ahajournals.orgahajournals.orgnih.gov |

| Reactive Oxygen Species (ROS) | Significantly increased in aorta | Significantly increased in aorta | Comparable increases observed between cocaine and CM. ahajournals.orgahajournals.org |

Comparative Preclinical Research Paradigms

Distinguishing Central versus Peripheral Actions of Cocaine and Analogues

Cocaine methiodide, a quaternary ammonium (B1175870) salt derivative of cocaine, serves as a critical pharmacological tool in preclinical research to delineate the central versus peripheral effects of cocaine. nih.govnih.gov Due to its stable positive charge at physiological pH, this compound is unable to cross the blood-brain barrier, a feature that allows researchers to isolate and study its effects on the peripheral nervous system without the confounding influence of its central actions. nih.gov

Intraperitoneal (IP) injections of this compound in animal models have been shown to not increase locomotor activity or extracellular dopamine (B1211576) concentrations in the nucleus accumbens, in stark contrast to the significant increases observed with cocaine HCl. nih.govresearchgate.net This lack of central nervous system (CNS) effect is further supported by findings that IP administration of this compound does not induce a conditioned place preference, a behavioral paradigm used to assess the rewarding properties of drugs. nih.gov However, when infused directly into the cerebral ventricles (intracerebroventricularly), both cocaine HCl and this compound are capable of inducing significant place conditioning, indicating that this compound can exert central effects when the blood-brain barrier is bypassed. nih.gov

Furthermore, this compound has been used to investigate the contribution of peripheral effects to the rapid neurochemical changes observed after intravenous cocaine administration. plos.org While the central pharmacological effects of intravenous cocaine may not be evident for several seconds, immediate effects on behavior and extracellular dopamine levels may be partially mediated by peripheral actions that can act as conditioned stimuli. plos.org The use of this compound helps to dissect these peripherally-mediated conditioned responses from the direct central actions of cocaine. plos.org

Structure-Activity Relationship (SAR) Studies of N-Modified Analogues

The nitrogen atom of the tropane (B1204802) ring in cocaine is a key site for structural modification in structure-activity relationship (SAR) studies. mdma.chwikipedia.org These studies aim to understand how alterations to the N-substituent affect the binding affinity and potency of cocaine analogues at their molecular targets, primarily the monoamine transporters. nih.gov this compound, which features the addition of a methyl group to the nitrogen, resulting in a quaternary ammonium ion, has been a subject of such investigations. nih.gov

Research evaluating the ability of N-modified cocaine analogues to inhibit the binding of [3H]-3β-(4-fluorophenyl)tropane-2β-carboxylic acid methyl ester (WIN 35,428) to the cocaine receptor has shown that the addition of a methyl group, as in this compound, significantly reduces the affinity for the receptor. nih.gov This is in contrast to the removal of the N-methyl group to yield norcocaine, or its replacement with a larger N-benzyl group, which have a relatively small effect on binding potency. nih.gov The large decrease in affinity observed with this compound suggests that the steric bulk and/or the permanent positive charge introduced by the additional methyl group are detrimental to its interaction with the dopamine transporter (DAT). nih.govnih.gov

This reduced affinity is a crucial factor in interpreting the results of preclinical studies using this compound. While it is often assumed that equimolar systemic doses of this compound produce equivalent peripheral inhibition to cocaine, its significantly lower potency at monoamine transporters must be considered. nih.gov

The following table summarizes the relative binding potencies of cocaine and some of its N-modified analogues.

| Compound | Modification | Relative Binding Potency |

| Cocaine | N-Methyl | High |

| This compound | N,N-Dimethyl (quaternary) | Greatly Reduced nih.gov |

| Norcocaine | N-H (demethylated) | Slightly Reduced nih.gov |

| N-Benzyl-norcocaine | N-Benzyl | Slightly Reduced nih.gov |

| N-Acetyl-norcocaine | N-Acetyl | Greatly Reduced nih.gov |

This table is for illustrative purposes and the relative potencies are based on the qualitative descriptions from the cited source.

Development and Evaluation of Novel Tropane Derivatives

The development of novel tropane derivatives is an active area of research aimed at creating compounds with modified pharmacological profiles for potential therapeutic applications, such as treatments for cocaine addiction. These efforts involve systematic modifications of the cocaine molecule at various positions, including the C-1, C-2, C-3, and nitrogen positions of the tropane ring, to alter binding affinity, selectivity for different monoamine transporters, and behavioral effects. mdma.chwikipedia.orgnih.govresearchgate.net

While this compound itself is primarily a research tool, the principles learned from studying its properties contribute to the broader understanding of how structural changes to the tropane skeleton influence pharmacological activity. For instance, the significant loss of potency observed with the quaternization of the nitrogen in this compound informs the design of other N-modified analogues. nih.gov

Researchers have synthesized and evaluated a wide array of tropane derivatives, including:

C-1 substituted analogues: Introduction of substituents at the C-1 bridgehead position has led to compounds that are potent dopamine transporter inhibitors but lack the locomotor stimulant effects of cocaine. nih.govresearchgate.net

Phenyltropanes: These analogues, such as RTI-55 and RTI-121, exhibit significantly higher potency than cocaine at the dopamine transporter and produce long-lasting increases in locomotor activity. nih.gov

Piperidine-based analogues: These compounds lack the two-carbon bridge of the tropane ring and have been found to be potent inhibitors of dopamine uptake. nih.gov

The overarching goal of these synthetic efforts is to dissociate the therapeutic effects of DAT inhibition from the abuse liability and stimulant effects of cocaine. By systematically altering the structure of the tropane scaffold, researchers aim to develop "atypical" DAT inhibitors or partial agonists that may serve as effective pharmacotherapies for cocaine dependence.

Methodological Considerations in Preclinical Assays (e.g., In Vitro Uptake Assays, Microdialysis, Amperometry)

A variety of preclinical assays are employed to characterize the pharmacological properties of this compound and to compare its effects to those of cocaine. These techniques provide quantitative data on its potency at molecular targets and its neurochemical effects in vivo.

In Vitro Uptake Assays: These assays are crucial for determining the potency of a compound to inhibit the function of monoamine transporters. nih.gov Cells transfected to express specific transporters (e.g., DAT, NET, SERT) or synaptosomes (isolated nerve terminals) are used to measure the uptake of radiolabeled monoamines in the presence of varying concentrations of the inhibitor. nih.govsemanticscholar.org The concentration of the drug that inhibits 50% of the uptake (IC50) is a key measure of its potency. nih.govsemanticscholar.org Studies using this method have demonstrated that this compound is significantly less potent than cocaine at inhibiting dopamine, norepinephrine (B1679862), and serotonin (B10506) transporters. nih.govsemanticscholar.org For example, the IC50 values for this compound were found to be 31- to 184-fold higher than those of cocaine at these transporters. nih.govsemanticscholar.org

The following table presents a comparison of the IC50 values for cocaine and this compound at mouse monoamine transporters.

| Transporter | Cocaine IC50 (µM) | This compound IC50 (µM) | Fold Difference |

| mDAT | 0.45 | 83.2 | 184 semanticscholar.org |

| mNET | 0.67 | 20.9 | 31 semanticscholar.org |

| mSERT | 0.68 | 84.3 | 123 semanticscholar.org |

Data from transfected cells expressing mouse transporters. semanticscholar.org

In Vivo Microdialysis: This technique is used to measure the extracellular concentrations of neurotransmitters, such as dopamine, in specific brain regions of freely moving animals. nih.govnih.gov A microdialysis probe is inserted into the brain region of interest, and a physiological solution is perfused through it. nih.gov Neurotransmitters diffuse across the probe's semipermeable membrane and are collected for analysis. nih.gov Microdialysis studies have confirmed that systemic administration of this compound does not increase extracellular dopamine levels in the nucleus accumbens, consistent with its inability to cross the blood-brain barrier. nih.gov This method is also used to measure the concentration of drugs themselves in the brain's extracellular fluid, providing a direct assessment of blood-brain barrier penetration. plos.orgnih.gov

Whole-Cell Patch Clamping: This electrophysiological technique is used to study the effects of drugs on ion channels. nih.gov In the context of cocaine research, it has been used to examine the local anesthetic properties of cocaine and its analogues by measuring their ability to block voltage-gated sodium channels. nih.gov Studies using dorsal root ganglion (DRG) neurons have shown that while cocaine inhibits sodium channels, this compound has no observable effect at high concentrations, indicating a significant difference in their potencies at this target as well. nih.gov

Advanced Analytical and Computational Methodologies

Mass Spectrometry-Based Detection and Quantification (e.g., UHPLC-MS/MS in Preclinical Samples)

Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) stands as a primary method for the sensitive and specific quantification of cocaine and its metabolites in biological matrices. nih.govnih.gov This technique is readily adaptable for the analysis of cocaine methiodide in preclinical samples. The methodology involves separating the analyte from a complex mixture using liquid chromatography, followed by ionization and mass analysis to provide structural information and precise quantification.

Method validation for such assays typically includes assessing linearity, accuracy, precision, carryover, and stability. nih.gov For instance, a developed UHPLC-MS/MS method for cocaine and its metabolites in blood demonstrated excellent linearity with correlation coefficients (r²) of 0.9912 or greater over a calibration curve range of 10 to 1,000 ng/mL. nih.gov The limit of quantification is often established at the low end of this range, ensuring that even trace amounts of the compound can be accurately measured. nih.gov These methods are crucial in preclinical studies to determine the concentration of this compound in various tissues and fluids, providing essential data for pharmacokinetic and pharmacodynamic modeling. The use of deuterated internal standards is a common practice to ensure accuracy in quantification.

The table below illustrates typical validation parameters for a UHPLC-MS/MS method, which would be applicable for the analysis of this compound.

| Parameter | Typical Value/Range | Description |

| Linearity (r²) | ≥ 0.99 | Indicates a strong correlation between the instrument response and the concentration of the analyte. |

| Limit of Quantification (LOQ) | 0.025 - 10 ng/mL | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. nih.govnih.gov |

| Intra-day Precision (%CV) | < 15% | Measures the consistency of results within the same day of analysis. nih.gov |

| Inter-day Precision (%CV) | < 15% | Measures the consistency of results across different days of analysis. nih.gov |

| Accuracy (% Bias) | 85 - 115% | The closeness of the measured value to the true value. |

| Extraction Recovery | 89.3 - 99.8% | The efficiency of the extraction process in recovering the analyte from the sample matrix. nih.gov |

Molecular Modeling and Dynamics Simulations for Ligand-Protein Interactions

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interactions between a ligand, such as this compound, and its protein target at an atomic level. nih.govnottingham.ac.uk These simulations provide insights into the binding poses, interaction energies, and conformational changes that occur upon ligand binding. researchgate.net

For cocaine and its analogs, MD simulations have been used to study their binding with proteins like the dopamine (B1211576) transporter (DAT) and human butyrylcholinesterase. nih.govnih.gov In the case of this compound, its permanent positive charge and increased bulk due to the additional methyl group, compared to cocaine, are critical factors that can be explored through these simulations. nih.gov In silico docking studies have suggested that the steric hindrance of the N-methyl group in this compound disrupts the binding pose relative to other tropane (B1204802) alkaloids, preventing a tight fit within the binding pocket of the dopamine transporter. nih.gov Specifically, it was observed that this compound might not reach the lipophilic pocket of the orthosteric binding site, but instead could be positioned closer to the extracellular vestibule. nih.gov

These computational approaches allow researchers to:

Predict the preferred binding orientation of this compound within a receptor's active site.

Identify key amino acid residues involved in the interaction.

Calculate the binding free energy to estimate the affinity of the ligand for the protein.

Simulate the dynamic behavior of the ligand-protein complex over time.

Fluorescence Spectroscopy for Binding Dynamics

Fluorescence spectroscopy is a versatile technique used to study the binding of ligands to proteins and other macromolecules. nih.govacs.org It relies on changes in the fluorescence properties of either an intrinsic fluorophore (like tryptophan in a protein) or an extrinsic fluorescent probe upon ligand binding. nih.gov

This method can be employed to determine the binding affinity (Kd) and kinetics of this compound's interaction with its targets. For example, studies on cocaine binding to a humanized anti-cocaine monoclonal antibody have utilized extrinsic dyes. nih.gov The binding of the ligand induces a change in the dye's fluorescence emission, which can be titrated to calculate the number of binding sites and the dissociation constant. nih.govplu.mx A similar approach can be applied to investigate the binding of this compound to its receptors. The principle relies on the observation that the fluorescence of a molecule is sensitive to its local environment. When this compound binds to a protein, it can alter the environment of nearby fluorophores, leading to a change in fluorescence intensity, wavelength, or polarization. researchgate.net

Radioligand Binding Techniques for Receptor Characterization

Radioligand binding assays are a fundamental tool for characterizing the interaction of a compound with its receptor targets. nih.gov These assays use a radioactively labeled ligand (a radioligand) to specifically bind to a receptor of interest. By measuring the displacement of the radioligand by an unlabeled compound, such as this compound, the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) can be determined.

Studies have utilized radioligand binding assays to determine the potency of this compound at the major targets of cocaine: the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.gov In these experiments, cells or synaptosomes expressing the specific transporters are incubated with a known radioligand and varying concentrations of this compound. The results showed that this compound has a significantly lower potency for these transporters compared to cocaine. nih.govresearchgate.net

The following table summarizes the IC50 values for this compound at the three major monoamine transporters in mice, as determined by radioligand binding assays. nih.gov

| Transporter | Cocaine IC50 (µM) | This compound IC50 (µM) | Fold Difference |

| Dopamine Transporter (DAT) | 0.45 ± 0.11 | 83.2 ± 13.5 | 184 |

| Norepinephrine Transporter (NET) | 0.37 ± 0.08 | 11.6 ± 2.4 | 31 |

| Serotonin Transporter (SERT) | 0.31 ± 0.04 | 38.2 ± 4.2 | 123 |

These findings are critical for understanding the pharmacological profile of this compound and how its structural modifications affect its interaction with key central nervous system targets. nih.gov The significantly higher IC50 values for this compound indicate a much weaker ability to inhibit monoamine uptake compared to cocaine. nih.govsemanticscholar.org

Future Directions and Research Gaps

Unexplored Peripheral Targets and Their Mechanisms

While CM is understood to primarily exert its effects peripherally, the full spectrum of its targets and their underlying mechanisms remains incompletely characterized. Current research indicates that CM is significantly less potent than cocaine at inhibiting major monoamine transporters (dopamine, norepinephrine (B1679862), and serotonin) and shows no observable effect on certain sodium channels expressed in dorsal root ganglion (DRG) neurons at high concentrations nih.gov. This suggests that CM's peripheral actions may involve targets beyond those typically associated with cocaine's central effects, or that its interaction with these targets differs substantially.

Detailed Research Findings:

Monoamine Transporter Inhibition: Studies have quantified the reduced potency of CM compared to cocaine in inhibiting monoamine transporters. For instance, the IC50 values for CM were found to be 184-fold higher for the dopamine (B1211576) transporter (DAT), 31-fold higher for the norepinephrine transporter (NET), and 123-fold higher for the serotonin (B10506) transporter (SERT) compared to cocaine nih.gov.

Sodium Channel Interaction: In DRG neurons, cocaine inhibited sodium channels with an apparent IC50 of 75 µM, whereas CM showed no observable effect at concentrations up to 3 mM nih.gov. This indicates a significant difference in CM's ability to block these specific sodium channels.

Other Potential Targets: Research suggests that CM might interact with other targets, such as the α7-nicotinic acetylcholine (B1216132) receptor (nAChR), where it has been described as a high-affinity agonist, contrasting with cocaine's low-affinity antagonism nih.govsemanticscholar.org. Furthermore, studies on the gut microbiota have shown that CM, similar to cocaine HCl, causes significant alterations in its composition, suggesting potential interactions with the gastrointestinal system nih.gov.

Future Research Focus: Future investigations should aim to systematically identify and characterize the peripheral targets of CM. This includes exploring its interactions with various ion channels, receptors, and signaling pathways present in peripheral tissues. Understanding the specific mechanisms by which CM influences peripheral systems will be crucial for its refined application as a research tool.

Integration of Multi-Omics Approaches in Preclinical Research

The complexity of peripheral systems and the potential for off-target effects necessitate a comprehensive understanding of CM's molecular impact. Integrating multi-omics approaches, such as transcriptomics, proteomics, and metabolomics, into preclinical research can provide a holistic view of CM's cellular and molecular responses.

Detailed Research Findings:

Studies have begun to explore the effects of CM on the gut microbiota, revealing significant alterations in its structure and composition following treatment nih.gov. This indicates that CM can influence complex biological systems, warranting further multi-omic investigation.

While specific multi-omics studies on CM are limited, the broader application of these techniques in pharmacology has demonstrated their power in identifying novel drug targets and elucidating complex mechanisms of action. For example, transcriptomic analysis can reveal changes in gene expression patterns induced by CM, while proteomic and metabolomic studies can identify altered protein levels and metabolic pathways.

Future Research Focus: Applying integrated multi-omics strategies to CM research could uncover novel peripheral targets and signaling cascades. For instance, transcriptomic analysis of peripheral tissues exposed to CM could identify differentially expressed genes related to specific physiological functions. This could be complemented by proteomic studies to pinpoint changes in protein abundance and post-translational modifications, and metabolomic profiling to understand CM's impact on cellular metabolic pathways. Such integrated data would provide a deeper mechanistic understanding of CM's peripheral effects and potentially reveal new therapeutic avenues or research applications.

Refinement of Cocaine Methiodide as a Specific Pharmacological Tool

Despite its utility in studying peripheral cocaine effects, CM's current characterization reveals it is less potent than cocaine at key monoamine transporters and sodium channels nih.gov. This reduced potency and potential for interactions with other targets, like nAChRs nih.govsemanticscholar.org, highlight the need for refinement to enhance its specificity and efficacy as a research tool.

Detailed Research Findings:

Differential Potency: As detailed in section 8.1, CM exhibits significantly lower potency at DAT, NET, and SERT compared to cocaine nih.gov. This difference means that equivalent doses of CM may not produce comparable inhibition of these transporters, impacting direct comparisons of peripheral effects.

Alternative Target Interactions: CM's high-affinity agonism at α7-nAChRs nih.govsemanticscholar.org suggests it is not exclusively a peripheral analog of cocaine's monoamine transporter actions. This interaction could contribute to its observed effects or represent an off-target activity that might confound specific research questions.

Conditioned Reinforcement: Research indicates that CM can acquire reinforcing properties in rats only after a history of cocaine self-administration, suggesting that its peripheral actions, when combined with prior central sensitization, can contribute to drug-seeking behavior d-nb.infonih.gov. This complexity underscores the need for clearer understanding and potential modulation of its effects.

Future Research Focus: Future research should focus on optimizing CM's properties as a pharmacological tool. This could involve structure-activity relationship (SAR) studies to identify modifications that enhance its affinity and selectivity for specific peripheral targets while minimizing off-target interactions. Developing CM analogs with improved pharmacokinetic profiles or targeted delivery systems could also refine its utility. Furthermore, establishing standardized protocols for using CM in various experimental models will ensure more consistent and interpretable results.

Computational Predictions for Novel this compound Derivatives with Tailored Selectivity

The development of novel CM derivatives with tailored selectivity for specific peripheral targets represents a promising avenue for advancing pharmacological research. Computational methods, including quantitative structure-activity relationship (QSAR) modeling and molecular docking, can accelerate the discovery and optimization of such compounds.

Detailed Research Findings:

QSAR Applications: QSAR studies have been successfully applied in drug discovery to correlate chemical structure with biological activity, aiding in the prediction of properties for novel compounds nih.govmdpi.com. While specific QSAR models for CM derivatives are not widely reported, the general principle of using such methods to predict affinity and selectivity for various targets is well-established.

Molecular Docking: Computational docking simulations can predict the binding modes and affinities of potential drug candidates to target proteins. This approach can guide the design of CM analogs with enhanced specificity for desired peripheral targets. For example, understanding the binding interactions of CM with its targets can inform modifications to its chemical structure to improve affinity or selectivity.

Future Research Focus: Leveraging computational chemistry and cheminformatics, researchers can design and virtually screen libraries of novel CM derivatives. QSAR models can be developed using existing data on CM and related compounds to predict the activity of newly designed molecules. Molecular docking studies can then assess the binding potential of promising candidates to specific peripheral targets, such as particular ion channels or receptors. This in silico approach can significantly streamline the discovery process, leading to the identification of highly selective CM analogs that can serve as precise pharmacological tools for studying peripheral systems.

Q & A

Q. What are the established protocols for synthesizing and characterizing cocaine methiodide in laboratory settings?

this compound is synthesized via quaternization of cocaine with methyl iodide, a reaction typically conducted in anhydrous solvents like acetonitrile. Characterization requires nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., methyl group integration at ~3.3 ppm for the quaternary ammonium) and high-performance liquid chromatography (HPLC) to verify purity (>95%). For reproducibility, ensure stoichiometric control and inert atmospheric conditions to prevent degradation .

Q. What experimental assays are standard for evaluating this compound’s pharmacological activity?

Key assays include:

- IC₅₀ determination : Use radiolabeled dopamine uptake inhibition assays in transfected cells (e.g., HEK293 cells expressing dopamine transporters). Data are analyzed via nonlinear regression (e.g., GraphPad Prism) to calculate potency .

- Cardiovascular studies : Isolated guinea pig atrial preparations assess chronotropic effects, with data normalized to baseline heart rates .

Q. How should researchers validate the purity and stability of this compound in aqueous solutions?

Stability testing involves:

- pH monitoring : this compound is stable in neutral aqueous buffers but hydrolyzes under alkaline conditions.

- Long-term storage : Lyophilize samples and store at −80°C to prevent degradation. Confirm stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s mechanism of action (e.g., CNS vs. peripheral effects)?

To isolate peripheral effects, use:

- Peripherally restricted analogs : Compare this compound with analogs lacking blood-brain barrier permeability.

- Genetic models : Employ dopamine transporter (DAT) knockout mice to differentiate DAT-dependent vs. independent pathways . Conflicting results (e.g., cardiovascular vs. neurochemical effects) may arise from tissue-specific receptor densities; address this via dose-response curves across multiple models .

Q. What statistical methodologies are recommended for analyzing dose-response heterogeneity in this compound studies?

- Nonlinear mixed-effects modeling : Accounts for inter-experimental variability in IC₅₀ values.

- Meta-analysis : Aggregate data from independent studies (e.g., Cochrane Review guidelines) to assess effect sizes, using tools like RevMan to handle heterogeneity .

- Sensitivity analysis : Exclude outliers identified via Grubbs’ test or leverage funnel plots to detect publication bias .

Q. How can researchers design experiments to evaluate this compound’s environmental impact in preclinical studies?

- Lifecycle assessment (LCA) : Quantify waste solvents (e.g., acetonitrile) and energy use during synthesis.

- Ecotoxicity screening : Use Daphnia magna or Vibrio fischeri assays to assess aquatic toxicity of methiodide byproducts .

Methodological and Ethical Considerations

Q. What ethical frameworks apply to animal studies involving this compound?

- 3Rs principle : Optimize protocols to minimize animal use (e.g., shared control groups).

- IACUC compliance : Include detailed analgesia protocols (e.g., buprenorphine for post-surgical pain) and justify sample sizes via power analysis .

Q. How can mixed-methods approaches enhance research on this compound’s dual neurochemical and cardiovascular effects?

- Convergent design : Pair quantitative data (e.g., IC₅₀ values) with qualitative insights (e.g., histopathological analysis of cardiac tissues).

- Triangulation : Validate findings across methodologies, such as correlating in vitro transporter inhibition with in vivo hemodynamic measurements .

Reproducibility and Data Sharing

Q. What guidelines ensure reproducibility in this compound research?

- Supplemental materials : Provide raw data (e.g., NMR spectra, HPLC chromatograms) and detailed protocols (e.g., buffer compositions, equipment settings) in open-access repositories .

- Reagent validation : Include lot numbers and vendor certificates of analysis for this compound and reference compounds .

Q. How should researchers address data ownership challenges in collaborative studies on this compound?

- Data use agreements (DUAs) : Define roles for primary vs. secondary analysts upfront.

- FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable via platforms like Zenodo or Figshare .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。